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Abstract
L-706000, also known as MK-499, is a potent and selective blocker of the human Ether-à-go-

go-Related Gene (hERG) potassium channel. Classified as a Class III antiarrhythmic agent, its

primary mechanism of action involves the inhibition of the rapid component of the delayed

rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential

duration. This technical guide provides a comprehensive overview of the pharmacology of L-
706000 free base, including its binding affinity, mechanism of action, and data from in vitro and

in vivo studies. Detailed experimental methodologies and signaling pathway visualizations are

presented to support further research and drug development efforts in the field of cardiac

electrophysiology.

Core Pharmacology
L-706000 (MK-499) is a methanesulfonanilide derivative that exhibits high affinity for the hERG

potassium channel.[1] This channel is critical for the repolarization phase of the cardiac action

potential. By blocking the IKr current, L-706000 prolongs the action potential duration and the

effective refractory period in cardiac myocytes, which are hallmark characteristics of a Class III

antiarrhythmic agent. Its primary therapeutic potential lies in the management of malignant

ventricular tachyarrhythmias.[1][2]

Mechanism of Action
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L-706000 is an open-channel blocker of the hERG potassium channel.[3] This means it

preferentially binds to the channel when it is in its open conformation. The binding site for L-

706000 is located within the inner vestibule of the channel's pore, behind the activation gate.

Key amino acid residues within the S6 domain, particularly Y652 and F656, have been

identified as critical for the high-affinity binding of L-706000.[4]

A significant characteristic of L-706000's interaction with the hERG channel is the phenomenon

of "trapping."[5] Once bound to the open channel, the drug can become trapped within the pore

as the channel deactivates and closes. This trapping mechanism contributes to its potency and

use-dependent effects.

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for L-706000 (MK-499) from various

in vitro and in vivo studies.

Table 1: In Vitro Potency of L-706000 (MK-499)
Target Cell Line Assay Type Parameter Value Reference

hERG K+

Channel

Xenopus

oocytes

Two-

microelectrod

e voltage

clamp

IC50 123 ± 12 nM [3]

hERG K+

Channel

HEK-293

cells

Whole-cell

patch clamp
IC50 21 nM [6]

Canine ERG

K+ Channel

HEK-293

cells

Whole-cell

patch clamp
IC50 15 nM [6]

Canine ERG

K+ Channel

HEK-293

cells

[35S]MK-499

binding

displacement

IC50 0.6 nM [6]

hERG K+

Channel
N/A N/A IC50 32 nM [1]

Table 2: In Vivo Pharmacokinetics of L-706000 (MK-499)
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Species Dose Bioavailability
Primary Route
of Excretion

Reference

Rat 6.25 mg/kg (oral) 17% Feces (78 ± 7%) [2]

Dog 1 mg/kg (oral) 100% Feces (76 ± 3%) [2]

Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for hERG
Current Measurement
This protocol is designed to measure hERG potassium currents in a heterologous expression

system (e.g., HEK-293 cells) and to determine the inhibitory concentration (IC50) of L-706000.

Methodology:

Cell Culture: HEK-293 cells stably expressing the hERG channel are cultured under

standard conditions.

Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.

Electrophysiological Recording:

Whole-cell patch-clamp recordings are performed at physiological temperature (e.g.,

36°C).

The external solution contains (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES,

and 10 glucose, with the pH adjusted to 7.4.

The internal pipette solution contains (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and

5 Mg-ATP, with the pH adjusted to 7.2.

Voltage Protocol:

Cells are held at a holding potential of -80 mV.
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To elicit hERG currents, a depolarizing pulse to a potential between 0 mV and +20 mV is

applied for 1-2 seconds.

This is followed by a repolarizing step to a potential of -50 mV to -60 mV to record the

characteristic large tail current, which is used to quantify the current amplitude.

Drug Application:

L-706000 is prepared in a stock solution and diluted to the desired concentrations in the

external solution.

The drug is applied to the cells via a perfusion system.

Data Analysis:

The peak tail current amplitude is measured before and after drug application.

The percentage of current inhibition is calculated for each concentration.

The IC50 value is determined by fitting the concentration-response data to the Hill

equation.

Radioligand Binding Assay for Canine ERG Channel
This assay is used to determine the binding affinity of L-706000 to the canine ERG (cERG)

channel.

Methodology:

Membrane Preparation: Cell membranes are prepared from HEK-293 cells stably expressing

the cERG channel.

Binding Reaction:

Cell membranes are incubated with a fixed concentration of radiolabeled [35S]MK-499.

Increasing concentrations of unlabeled L-706000 are added to compete for binding.
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Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium.

The bound and free radioligand are then separated by rapid filtration.

Quantification: The amount of radioactivity on the filters is quantified using a scintillation

counter.

Data Analysis:

The specific binding is determined by subtracting the non-specific binding (measured in

the presence of a high concentration of unlabeled ligand) from the total binding.

The IC50 value (the concentration of L-706000 that inhibits 50% of the specific binding of

the radioligand) is determined from the competition binding curve.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of L-706000 and a typical

experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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